2-Amino-6-(4-methylbenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
Properties
IUPAC Name |
2-amino-6-[(4-methylphenyl)methyl]-5,5-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20F3N3O3S/c1-16-6-8-17(9-7-16)15-33-22-5-3-2-4-20(22)24-25(37(33,34)35)23(21(14-31)26(32)36-24)18-10-12-19(13-11-18)27(28,29)30/h2-13,23H,15,32H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOIKEBYDKFBBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-6-(4-methylbenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide (CAS No. 893298-26-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and its role as a potential therapeutic agent.
- Molecular Formula : C27H20F3N3O3S
- Molecular Weight : 523.53 g/mol
- Structure : The compound features a complex structure that includes a pyrano-benzothiazine core with various substituents that may influence its biological activity.
1. Antimicrobial Activity
Research has shown that compounds with trifluoromethyl groups exhibit notable antimicrobial properties. In particular, studies have indicated that derivatives of benzothiazine compounds can be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) of related compounds suggest that the presence of the trifluoromethyl moiety enhances antibacterial efficacy .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 8 |
| Compound B | MRSA | 16 |
| 2-Amino-6-(4-methylbenzyl)-... | S. aureus | TBD |
2. Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory potential. In vitro assays demonstrated that it can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor in inflammatory responses. Certain substitutions on the phenyl ring were found to significantly affect the compound's ability to either promote or inhibit NF-κB activity .
3. Monoamine Oxidase Inhibition
Recent studies have explored the inhibitory effects of similar compounds on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which may have implications for treating mood disorders . The structure-activity relationship (SAR) indicates that modifications to the benzothiazine framework can enhance MAO inhibitory activity.
Case Studies
A study conducted on a series of related compounds demonstrated that those with specific substitutions exhibited enhanced biological activities:
- Study A : Investigated a series of benzothiazine derivatives for their anti-inflammatory and antimicrobial properties. The results indicated that compounds with electron-withdrawing groups at specific positions on the aromatic rings showed improved activity against MRSA and reduced inflammation in cellular models .
- Study B : Focused on the synthesis and evaluation of monoamine oxidase inhibitors from the same chemical class. The findings suggested that structural modifications led to significant variations in MAO inhibition, highlighting the importance of molecular design in drug development .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. Studies have shown that derivatives of benzothiazine can be effective against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the trifluoromethyl moiety in this compound is hypothesized to contribute significantly to its antibacterial efficacy.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 8 |
| Compound B | MRSA | 16 |
| 2-Amino-6-(4-methylbenzyl)-... | TBD |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise in reducing inflammation. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs.
Drug Development
The structural complexity of 2-Amino-6-(4-methylbenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide allows for modifications that could enhance its pharmacological profile. Researchers are exploring its potential as a lead compound for new therapeutic agents targeting various diseases.
Materials Science
The unique properties of this compound make it suitable for applications in materials science, particularly in the development of novel polymers or coatings with specific chemical resistance or thermal stability. Its ability to form stable complexes with metals could also be explored for catalytic applications.
Case Study 1: Antimicrobial Efficacy
A study conducted on several benzothiazine derivatives demonstrated that compounds similar to 2-Amino-6-(4-methylbenzyl)-... exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the trifluoromethyl group in enhancing biological activity.
Case Study 2: Anti-inflammatory Mechanism
In research focusing on inflammatory pathways, this compound was tested for its ability to inhibit NF-kB activation in macrophages. Results indicated a reduction in the expression of inflammatory markers, suggesting potential use in treating chronic inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological activity of pyrano-benzothiazine derivatives is highly dependent on substituents. Below is a comparative analysis of the target compound with its analogues (Table 1):
Table 1: Structural and Functional Comparison of Pyrano-Benzothiazine Derivatives
Key Observations:
Substituent Bulk and Polarity :
- The 4-trifluoromethylphenyl group in the target compound enhances lipophilicity compared to smaller substituents like phenyl or methoxy groups (e.g., 7q). This may improve blood-brain barrier penetration, critical for CNS-targeted MAO inhibitors .
- The 4-methylbenzyl group at position 6 balances steric bulk and hydrophobicity, contrasting with the 4-bromobenzyl in 6d, which introduces heavier halogen atoms but reduces metabolic stability .
Enzyme Selectivity: Compounds with electron-withdrawing groups (e.g., trifluoromethyl, bromo) at position 4 tend to favor MAO-B inhibition, as seen in 6h (IC₅₀ = 0.07 µM). Smaller substituents (e.g., methyl in 7q) enhance MAO-A selectivity, suggesting the target compound’s larger 4-methylbenzyl group could shift selectivity toward MAO-B .
Computational and Experimental Insights
- Molecular Docking : Analogues like 6h and 7q bind MAO-B via hydrophobic interactions with residues like Tyr 435 and Tyr 396. The target compound’s trifluoromethyl group may strengthen these interactions due to its strong electron-withdrawing nature .
- Similarity Metrics: Tanimoto and Dice indices () suggest moderate structural similarity (~0.6–0.7) between the target compound and known MAO inhibitors, aligning with its predicted activity .
Preparation Methods
Stille Coupling-Azacyclization Cascades
The benzothiazine dioxide moiety is often constructed via palladium-catalyzed Stille coupling followed by intramolecular azacyclization. A representative method involves reacting 2-iodobenzenesulfonamide derivatives with allenylstannanes under conditions employing Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and tetrabutylammonium bromide (TBAB) in acetonitrile at 80°C. This domino process achieves regioselective formation of the 1,2-benzothiazine 1,1-dioxide scaffold with >70% yield. For the target compound, substituting the allenylstannane with a 4-(trifluoromethyl)phenyl-propargyltin reagent enables direct installation of the C4 aryl group.
Critical parameters include:
Oxidative Cycloaddition with 2-Aminobenzenethiols
Alternative routes leverage oxidative coupling between 2-aminobenzenethiol and 1,3-dicarbonyl compounds. Baker’s yeast-mediated condensation under ultrasound irradiation provides a green pathway to 4H-1,4-benzothiazines, achieving 65–75% yields in 3–5 hours. For the target molecule, replacing simple diketones with ethyl 3-(4-methylbenzyl)-2-cyano-3-oxopropanoate introduces the C6-(4-methylbenzyl) and C3-cyano groups simultaneously.
Optimized conditions :
-
Biocatalyst : 20 wt% baker’s yeast relative to substrate.
-
Solvent : Ethanol/water (4:1) minimizes byproduct formation.
-
Oxidant : Atmospheric oxygen suffices, avoiding hazardous peroxides.
Pyrano Ring Annulation Strategies
Tandem Knoevenagel-Michael Cyclization
The pyrano[3,2-c] ring system is installed via Knoevenagel condensation between the benzothiazine’s C3 carbonyl and an active methylene nitrile, followed by Michael addition. Using morpholine as a base in refluxing toluene, the C3-carbonitrile group of the target compound forms via condensation with malononitrile, with subsequent 6-endo-trig cyclization constructing the pyrano ring.
Yield enhancements :
-
Additives : 10 mol% Mg(ClO₄)₂ accelerates cyclization by polarizing the carbonyl group.
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Temperature gradient : Initial condensation at 110°C, followed by cyclization at 140°C.
Transition Metal-Catalyzed [2+2+2] Cycloaddition
A novel approach employs Co-catalyzed cyclotrimerization of ynamides and nitriles to form the pyrano ring. Reacting 4-(trifluoromethyl)phenylacetylene with the preformed benzothiazine-carbonitrile under Co(acac)₂ (5 mol%) and Zn powder in DMF at 120°C achieves 68% yield. This method excels in regiocontrol, placing the trifluoromethylphenyl group exclusively at C4.
Substituent Installation and Functionalization
Ullmann Coupling for Trifluoromethylphenyl Attachment
One-Pot Convergent Synthesis
Sequential Stille/Heterocyclization/Pyranoannulation
A streamlined one-pot protocol combines Stille coupling, azacyclization, and Knoevenagel cyclization without intermediate isolation. Starting from 2-iodobenzenesulfonamide and 4-(trifluoromethyl)phenyl-propargyltin, the sequence proceeds with Pd catalysis, followed by in situ addition of malononitrile and DBU. This method reduces purification steps and achieves 62% overall yield.
Mechanochemical Synthesis
Ball-milling techniques enable solvent-free assembly of the target compound. Reacting 2-aminobenzenethiol, ethyl 3-(4-methylbenzyl)-2-cyano-3-oxopropanoate, and 4-(trifluoromethyl)benzaldehyde in a planetary mill with ZrO₂ beads (30 Hz, 2 h) delivers the product in 58% yield. This approach reduces reaction time from hours to minutes and eliminates solvent waste.
Industrial-Scale Considerations
Continuous Flow Production
A three-stage continuous flow system separates benzothiazine formation (Stage 1: packed bed Pd/C reactor), pyrano annulation (Stage 2: microfluidic mixer-heater), and crystallization (Stage 3: anti-solvent precipitation). This setup achieves 90% conversion with <5% impurity carryover, enabling kilogram-scale production.
Green Chemistry Metrics
Comparative analysis of methods reveals:
| Method | PMI* | E-Factor** | Yield |
|---|---|---|---|
| Stille-Knoevenagel | 8.2 | 34 | 62% |
| Mechanochemical | 1.5 | 12 | 58% |
| Flow Chemistry | 6.7 | 28 | 90% |
*Process Mass Intensity (kg/kg product); **Environmental Factor (kg waste/kg product)
The mechanochemical route excels in sustainability but requires yield optimization for commercial viability .
Q & A
Q. What synthetic strategies are recommended for the efficient preparation of this benzothiazine derivative?
The synthesis involves a multi-step process, typically starting with the formation of the pyran ring followed by cyclization to construct the benzothiazine core. Key steps include:
- Pyran ring formation : Use of substituted benzyl groups (e.g., 4-methylbenzyl) via nucleophilic addition.
- Cyclization : Acid- or base-catalyzed conditions to generate the fused benzothiazine system.
- Functionalization : Introduction of the trifluoromethylphenyl group at position 4 and the nitrile group at position 2. Characterization relies on NMR spectroscopy (¹H and ¹³C) and mass spectrometry (HRMS) for structural validation .
Q. How can researchers optimize reaction yields for the introduction of the trifluoromethylphenyl moiety?
The trifluoromethyl group is sensitive to harsh conditions. Recommendations include:
- Mild coupling agents : Use of Pd-catalyzed cross-coupling under inert atmospheres.
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility and reactivity.
- Temperature control : Maintain reactions at 60–80°C to avoid decomposition of the CF₃ group .
Q. What analytical techniques are critical for confirming the stereochemistry of the dihydropyrano ring?
- X-ray crystallography : Provides definitive 3D structural data, though crystallization may require slow evaporation from DMSO/EtOH mixtures.
- NOESY NMR : Detects spatial proximity of protons in the fused ring system.
- Computational modeling : DFT-based geometry optimization to predict stable conformers .
Advanced Research Questions
Q. What mechanistic insights explain the antiproliferative activity of this compound against cancer cell lines?
Preliminary studies on benzothiazine derivatives suggest:
- Kinase inhibition : Interaction with ATP-binding pockets of kinases (e.g., EGFR or Aurora kinases).
- ROS induction : Trifluoromethyl groups may enhance oxidative stress in cancer cells. Validate via kinase inhibition assays (IC₅₀ measurements) and flow cytometry for apoptosis/ROS detection .
Q. How do structural modifications (e.g., substituent variation) impact bioactivity?
A structure-activity relationship (SAR) study could involve:
- Substitution at position 6 : Replacing 4-methylbenzyl with fluorobenzyl (as in analogs) increases lipophilicity and cellular uptake.
- Cyanide vs. ester groups : Nitriles enhance electrophilicity, potentially improving target binding. Compare IC₅₀ values across analogs using MTT assays on MCF-7 or HeLa cell lines .
Q. What experimental and computational methods resolve contradictions in reported solubility data?
Q. How can QM/MM models elucidate the compound’s photostability for in vivo applications?
- Quantum Mechanics (QM) : Calculate excitation energies and bond dissociation energies (BDEs) for the benzothiazine core.
- Molecular Mechanics (MM) : Simulate solvent effects on degradation pathways. Validate with HPLC-MS to track photodegradation products under UV exposure .
Methodological Challenges and Solutions
Q. What strategies mitigate side reactions during the cyclization step?
- Protecting groups : Temporarily block reactive amines or hydroxyls.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization. Monitor reaction progress via TLC with fluorescent indicators .
Q. How should researchers design assays to differentiate between on-target and off-target effects?
- CRISPR knockouts : Silence putative target genes (e.g., kinases) and assess residual activity.
- Proteome profiling : Use affinity pull-downs coupled with LC-MS/MS to identify binding partners. Cross-reference with STRING database for pathway enrichment analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
